molecular formula C7H5BrFNO3 B12845906 (5-Bromo-3-fluoro-2-nitrophenyl)methanol

(5-Bromo-3-fluoro-2-nitrophenyl)methanol

Cat. No.: B12845906
M. Wt: 250.02 g/mol
InChI Key: KCTUOHBQNFMEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-fluoro-2-nitrophenyl)methanol is a substituted aromatic alcohol with a benzene ring functionalized at positions 2 (nitro group), 3 (fluoro), and 5 (bromo), along with a hydroxymethyl (–CH2OH) group.

  • Molecular Formula: Likely C7H5BrFNO3 (calculated based on substituents).
  • Molecular Weight: Approximately 264.9 g/mol (derived from atomic masses).
  • Functional Groups: The nitro (–NO2) and fluoro (–F) groups are electron-withdrawing, while the hydroxymethyl group introduces polarity, enhancing solubility in polar solvents like methanol or water .
  • Potential Applications: Similar bromo-nitro-aromatic compounds are intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity for further derivatization .

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(5-bromo-3-fluoro-2-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2

InChI Key

KCTUOHBQNFMEFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Starting with 3-bromo-4-fluorotoluene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Functional Group Transformation: The amine is converted to the desired methanol derivative through diazotization followed by a Sandmeyer reaction to introduce the hydroxyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed:

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5-Bromo-3-fluoro-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5)
  • Molecular Formula : C9H10BrFO2.
  • Key Differences : Replaces the nitro group with an ethoxy (–OCH2CH3) group.
  • Impact :
    • Electron Donation : Ethoxy is electron-donating, increasing ring reactivity toward electrophilic substitution compared to the nitro-substituted compound.
    • Polarity : Reduced polarity compared to the nitro analog, leading to lower solubility in polar solvents .
5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 1396503-81-3)
  • Molecular Formula : C7H6BrFN2O2.
  • Key Differences : Features a methylamine (–NHCH3) group instead of hydroxymethyl.
  • Impact :
    • Basicity : The amine group introduces basicity, enabling salt formation (e.g., hydrochlorides).
    • Hydrogen Bonding : Reduced hydrogen-bonding capacity compared to the hydroxymethyl group, affecting solubility and crystallinity .
(5-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS 2703756-67-4)
  • Molecular Formula : C7H8BrClN2O2.
  • Key Differences : Contains a protonated amine (–NH3+Cl⁻) instead of hydroxymethyl.
  • Impact :
    • Water Solubility : Enhanced due to ionic character.
    • Stability : The hydrochloride salt improves stability for storage and handling .

Physical and Chemical Properties

Table 1 summarizes key properties of (5-Bromo-3-fluoro-2-nitrophenyl)methanol and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents)
This compound C7H5BrFNO3 ~264.9 –NO2, –F, –Br, –CH2OH High (inferred)
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol C9H10BrFO2 ~248.9 –OCH2CH3, –F, –Br, –CH2OH Moderate
5-Bromo-3-fluoro-N-methyl-2-nitroaniline C7H6BrFN2O2 249.04 –NO2, –F, –Br, –NHCH3 Low to moderate
(5-Bromo-2-nitrophenyl)methanamine HCl C7H8BrClN2O2 263.51 –NO2, –Br, –NH3+Cl⁻ High (aqueous)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.